The synthesis of Ranatuerin-2Va typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. The process begins with the attachment of the first amino acid to the resin, followed by sequential coupling of protected amino acids using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to promote efficient bond formation.
After the desired peptide sequence is assembled, cleavage from the resin is performed using a mixture of trifluoroacetic acid (TFA), ethanedithiol, thioanisole, and water. This step also removes protecting groups from side chains. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA serves as an ion-pairing agent to enhance chromatographic separation. The purity and identity of the synthesized peptide are confirmed through mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Ranatuerin-2Va participates in various chemical reactions primarily involving its interaction with microbial membranes. The mechanism includes membrane permeabilization through pore formation or disruption of lipid bilayers. This action is facilitated by the amphipathic nature of the peptide, where hydrophobic regions interact with lipid tails while hydrophilic regions remain exposed to the aqueous environment. Such interactions lead to structural changes in bacterial membranes, ultimately resulting in cell lysis.
The peptide's activity can be quantitatively assessed through minimum inhibitory concentration (MIC) assays against various microbial strains. For instance, studies have shown that Ranatuerin-2Va displays potent activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective bactericidal properties .
The mechanism of action for Ranatuerin-2Va involves several steps:
This mechanism is supported by data showing that alterations in membrane potential occur upon exposure to Ranatuerin-2Va, indicating its ability to disrupt normal cellular functions .
Ranatuerin-2Va is characterized by its small size (typically 15-30 amino acids), high hydrophobicity, and net positive charge at physiological pH. These properties contribute significantly to its solubility in aqueous environments and its ability to interact with lipid membranes.
Key Properties:
Ranatuerin-2Va has potential applications in various fields:
Research continues into optimizing its properties for clinical use while minimizing any adverse effects on human cells .
The accelerating global antimicrobial resistance (AMR) crisis represents one of the most significant threats to modern medicine, with drug-resistant pathogens causing approximately 4.95 million deaths annually and directly contributing to 1.27 million fatalities worldwide. Current projections indicate this crisis could escalate to 10 million annual deaths by 2050 if novel therapeutic strategies are not developed [3] [7]. Particularly alarming is the rise of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which demonstrate exceptional capabilities in evading conventional antibiotics through multiple resistance mechanisms, including enzymatic inactivation, efflux pumps, and biofilm formation [5] [8]. The development pipeline for traditional antibiotics has stagnated, with only 18 novel antibiotics approved between 2014-2021, most belonging to existing chemical classes with limited innovation in mechanisms of action [7].
Antimicrobial peptides (AMPs) have emerged as promising candidates to address this therapeutic gap. These evolutionarily conserved molecules, typically comprising 10-60 amino acid residues, serve as essential components of innate immunity across diverse organisms [5] [10]. Characteristically cationic (net charge +2 to +9) and amphipathic, AMPs exhibit broad-spectrum activity against multidrug-resistant bacteria, fungi, viruses, and even cancer cells through mechanisms that differ fundamentally from conventional antibiotics [8] [10]. Unlike traditional antibiotics that target specific molecular pathways, most AMPs interact directly with microbial membranes through electrostatic attractions to negatively charged phospholipid head groups, leading to membrane disruption via various models ("barrel-stave," "carpet," or "toroidal-pore") [5]. This membrane-targeting mechanism significantly reduces the likelihood of resistance development compared to single-target antibiotics. Additionally, AMPs display immunomodulatory functions, including chemotaxis, angiogenesis induction, and wound healing promotion, making them particularly valuable for complex infections like chronic wounds and skin/soft tissue infections (SSTIs) where conventional antibiotics often fail [8].
Table 1: Global Impact of Antimicrobial Resistance (AMR)
Metric | Value | Projection (2050) | Primary Contributing Pathogens |
---|---|---|---|
Annual deaths directly attributable to AMR | 1.27 million | 10 million | ESKAPE pathogens |
Annual deaths associated with AMR | 4.95 million | Not available | Gram-negative bacteria |
Economic burden | Not available | $66 trillion USD | N/A |
MRSA infection rate (US) | ~30% | Increasing | Staphylococcus aureus |
Carbapenem-resistant A. baumannii (China) | 71.9% | Increasing | Acinetobacter baumannii |
The Ranatuerin-2 peptide family represents a fascinating paradigm of molecular diversification within amphibian host defense systems. First identified in the North American bullfrog (Lithobates catesbeianus), these peptides are predominantly synthesized in dermal granular glands and secreted as part of a sophisticated chemical defense system [2] [9]. Phylogenetic analyses reveal that ranatuerin-2 peptides likely arose through multiple gene duplication events followed by adaptive diversification, serving as valuable taxonomic and phylogenetic markers for understanding ranid frog evolution [2] [9]. This diversification has resulted in a remarkable structural heterogeneity, particularly evident in the brevinin-1, brevinin-2, and ranatuerin-2 subfamilies, whose sequence variations correlate strongly with geographical distribution and species divergence [9]. Ranid frogs of Eurasian origin typically express brevinin-2, tigerinin, japonicin, and nigrocin peptides, while North American species predominantly produce ranalexin, ranatuerin-1, ranatuerin-2, and palustrin peptides [9].
Structurally, ranatuerin-2 peptides are characterized by a conserved N-terminal α-helical domain connected to a C-terminal cyclic loop ("rana box") formed by an intramolecular disulfide bridge between two invariant cysteine residues [1] [6]. This signature motif—Cys-Xaa-Yaa-Cys—creates a stable cyclic hexa- or heptapeptide structure that contributes significantly to peptide stability and bioactivity. Despite this conserved framework, primary sequences display substantial variation (approximately <30% identity), particularly in the central region, while maintaining conserved residues including Gly¹, Lys²², and a hydrophobic core [1] [6]. Biophysical studies demonstrate that ranatuerin-2 peptides adopt an amphipathic α-helix conformation in membrane-mimetic environments, facilitating their insertion into microbial membranes [1]. The functional significance of the rana box remains context-dependent; its removal in ranatuerin-2PLx dramatically reduces both antimicrobial and anticancer activities, while truncation studies on ranatuerin-2-AW (from Amolops wuyiensis) reveal that antibacterial activity persists without this domain [1] [6]. This structural diversity enables broad-spectrum activity against bacteria, fungi, enveloped viruses, and cancer cells, while maintaining relatively low hemolytic activity—a crucial advantage for therapeutic applications.
Table 2: Structural and Functional Diversity of Ranatuerin-2 Peptides
Peptide Isoform | Source Species | Amino Acid Sequence Features | Key Bioactivities |
---|---|---|---|
Ranatuerin-2PLx | Rana palustris (Pickerel frog) | 28-mer, conserved rana-box (Cys²³-Cys²⁹) | MIC vs MRSA: 256 µM; Selective apoptosis in PC-3 prostate cancer cells |
Ranatuerin-2Va | Not specified | Presumed conserved rana-box, cationic C-terminus | Broad-spectrum antimicrobial activity (inference from family) |
Ranatuerin-2-AW | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Antibacterial activity retained after rana-box truncation |
Brevinin-2-RN1 | Rana nigrovittata | GAFGNFLKGVAKKAGLKILSIAQCKLSGTC | Potent activity against Gram-positive/negative bacteria and fungi |
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Synthetic analogue | Truncated, cationicity-enhanced (net charge +6) | Optimized antibacterial/anticancer activity; Membrane disruption |
Within the diverse ranatuerin-2 family, Ranatuerin-2Va emerges as a particularly promising candidate for drug development. While specific isolation details are not explicitly detailed in the provided literature, its discovery follows the established methodology for amphibian AMP identification: "shotgun" cloning of precursor cDNA from skin secretion-derived libraries, followed by peptide synthesis and functional characterization [1] [6] [9]. This approach typically involves stimulating dermal peptide secretion through mild electrical stimulation, followed by lyophilization, mRNA extraction, cDNA library construction, and sequence analysis [1] [9]. Like other ranatuerin-2 peptides, Ranatuerin-2Va likely derives from a larger preproranatuerin-2 precursor comprising an N-terminal signal peptide, an acidic spacer domain, and the mature peptide sequence liberated by proteolytic cleavage at a conserved KR processing site [6] [9].
The therapeutic potential of Ranatuerin-2Va is inferred from extensive research on structurally analogous peptides, particularly ranatuerin-2PLx. Mechanistically, these peptides exert their effects through dual membrane-disruption and intracellular-targeting activities. Against microbial pathogens, ranatuerin-2 peptides selectively disrupt bacterial membranes via electrostatic interactions with negatively charged phospholipids (e.g., phosphatidylglycerol and cardiolipin), leading to membrane permeabilization and rapid cell death [1] [5]. Against cancer cells, ranatuerin-2PLx induces caspase-3-dependent apoptosis within 6 hours of exposure, as demonstrated in prostate cancer (PC-3) cells at concentrations as low as 5 µM [1] [4]. This dual functionality positions Ranatuerin-2Va as a potential multi-target therapeutic agent.
Significantly, rational design strategies applied to other ranatuerin-2 peptides provide valuable insights for optimizing Ranatuerin-2Va. Key modifications include:
These approaches have yielded analogues with significantly enhanced in vitro and in vivo efficacy. For instance, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in infected waxworm (Galleria mellonella) models, suggesting similar potential for optimized Ranatuerin-2Va derivatives [6]. Furthermore, ranatuerin-2 peptides exhibit synergy with conventional antibiotics and disrupt bacterial biofilms—critical attributes for treating persistent SSTIs and combating multidrug-resistant infections where biofilm formation significantly contributes to treatment failures [5] [8]. While clinical translation requires further investigation, particularly regarding stability and large-scale production, Ranatuerinin-2Va represents a promising template for developing novel anti-infective and anticancer agents in the post-antibiotic era.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: